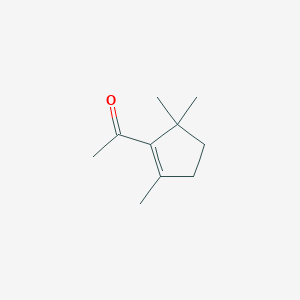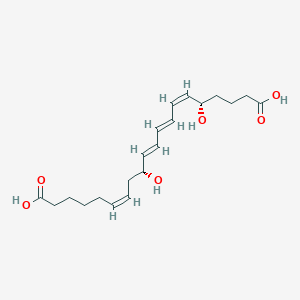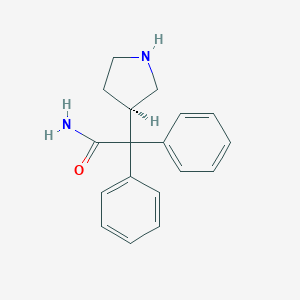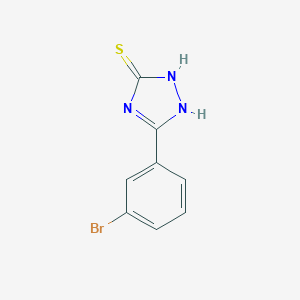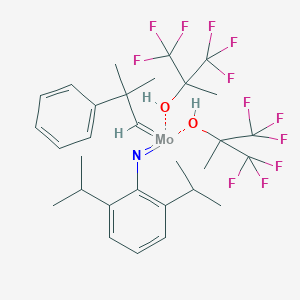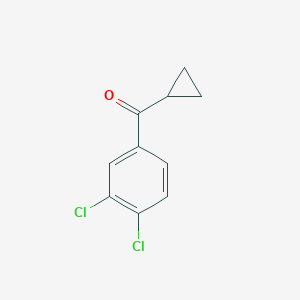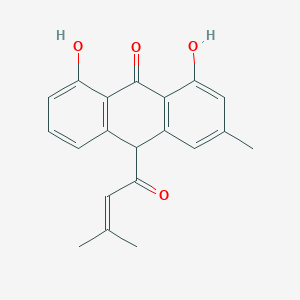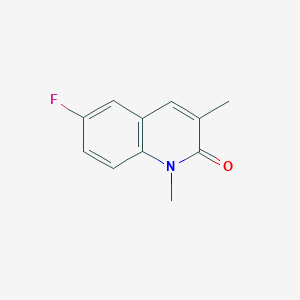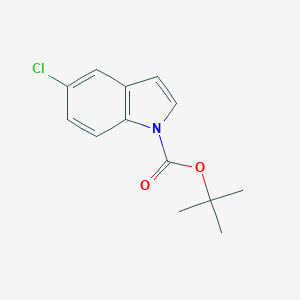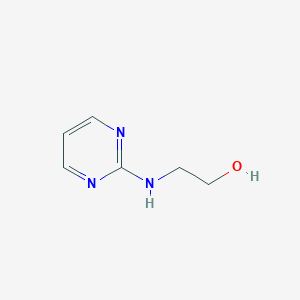![molecular formula C23H22Cl2N2O3S B162735 2-[(氯乙酰基)(3-氯-4-甲氧基苯基)氨基]-N-(2-苯乙基)-2-噻吩-2-基乙酰胺 CAS No. 1035072-16-2](/img/structure/B162735.png)
2-[(氯乙酰基)(3-氯-4-甲氧基苯基)氨基]-N-(2-苯乙基)-2-噻吩-2-基乙酰胺
描述
The compound “2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide” is a versatile material used in scientific research. It has been identified as a small molecule perturbation in the LINCS L1000 CMAP Signatures of Differentially Expressed Genes for Small Molecules dataset .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Chloroacetyl chloride, a chlorinated acyl chloride, is a useful building block chemical that can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .Chemical Reactions Analysis
Chloroacetyl chloride, a component of the compound, is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . This suggests that the compound could participate in a variety of chemical reactions.科学研究应用
Cancer Research Targeting Ferroptosis
ML162 is known to induce ferroptosis, a form of programmed cell death distinct from apoptosis, by covalently inhibiting cellular phospholipid glutathione peroxidase (GPX4) . This property makes it a valuable tool in cancer research, particularly for studying and potentially targeting cancer cells with a dependency on GPX4 for survival.
2. Oncogene Research: Selective Lethality to Mutant RAS The compound exhibits selective lethality towards cell lines expressing mutant RAS oncogenes, with significantly lower IC50 values for HRAS G12V-expressing cells compared to wild-type cells . This specificity highlights its potential use in precision medicine for cancers driven by RAS mutations.
Breast Cancer Studies Viability Reduction
In breast cancer studies, ML162 has been shown to decrease the viability of certain breast cancer cell lines, such as BT-549 cells. This effect is enhanced in the presence of α-eleostearic acid, suggesting a synergistic approach to cancer treatment .
未来方向
The compound has been identified in the context of transcriptomics, suggesting potential applications in the study of gene expression . Its unique composition allows for various applications in chemistry, pharmacology, and material science, indicating that it could be a valuable tool in future research.
作用机制
Target of Action
ML162, also known as ML-162 or SMR000206941, is a small molecule that primarily targets the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 is a cellular phospholipid glutathione peroxidase that plays a crucial role in preventing lipid peroxidation .
Mode of Action
ML162 acts as a covalent inhibitor of GPX4 . It binds to the GPX4 enzyme and inhibits its function, leading to the induction of a type of cell death known as ferroptosis . Ferroptosis is characterized by the accumulation of lipid peroxides and subsequent rupture of the cell membrane .
Biochemical Pathways
The inhibition of GPX4 by ML162 affects the lipid peroxidation pathway . GPX4 normally prevents the accumulation of lipid peroxides, which are harmful to cells. When GPX4 is inhibited, lipid peroxides accumulate, leading to cell membrane damage and ferroptosis . This process is associated with multiple metabolic pathways and is a regulation of multiple gene processes .
Pharmacokinetics
It is known that ml162 is soluble in dmso , which suggests that it could be administered in a solution for in vivo studies
Result of Action
The primary result of ML162’s action is the induction of ferroptosis in cells . This form of cell death is characterized by the accumulation of lipid peroxides and subsequent rupture of the cell membrane . ML162 has been found to be selectively lethal to mutant RAS oncogene-expressing cell lines .
属性
IUPAC Name |
2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKYJSNMVDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML162 acts as a potent and selective covalent inhibitor of glutathione peroxidase 4 (GPX4) [, , , ]. GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. By inhibiting GPX4, ML162 tips the balance in favor of lipid peroxidation, leading to the accumulation of lethal levels of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death [, , , ].
A: While the provided abstracts do not detail spectroscopic data, the full chemical name of ML162 is 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide. Its molecular formula is C22H22Cl2N2O3S, and its molecular weight is 465.4 g/mol. Detailed spectroscopic data can be found in the literature related to its synthesis and characterization [].
ANone: The provided research abstracts do not specifically address material compatibility or stability of ML162 under various conditions. Further research and publications are needed to explore these aspects.
ANone: ML162 itself is not a catalyst. It acts as an inhibitor of the enzyme GPX4. As such, it doesn't possess catalytic properties or direct applications in catalysis.
A: While the provided abstracts lack specific SAR details for ML162, one study highlights the synthesis of a novel series of covalent GPX4 inhibitors based on ML162 and RSL3 using "structural integration and simplification strategies" []. This suggests ongoing efforts to optimize the structure of ML162 for improved potency and selectivity against GPX4. Another study mentions the development of ML162 derivatives incorporating a naphthoquinone unit [], further indicating active research into understanding and exploiting its SAR.
ANone: The provided research abstracts do not offer specific details regarding the stability of ML162 under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. Further investigation is necessary to elucidate these crucial aspects.
ANone: The provided research abstracts do not delve into specific SHE regulations pertaining to ML162. As a research compound, it's crucial to handle it with appropriate safety protocols and consult relevant safety data sheets.
A: ML162 exhibits potent in vitro efficacy against various cancer cell lines, particularly those with mutations in the tumor suppressor gene TP53 [, ]. Notably, ML162 demonstrates selectivity towards p53-mutant triple-negative breast cancer cells, inducing ferroptosis and significantly reducing tumor growth in xenograft models []. This selective activity makes ML162 a promising therapeutic candidate for targeting difficult-to-treat cancers.
A: One study reveals that overexpression of the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1) can confer resistance to ML162 in certain cancer cell lines [, ]. This finding suggests that P-gp expression levels in tumors could potentially limit the efficacy of ML162 and highlights the need to consider drug transporter interactions in the development of ferroptosis-inducing therapies.
A: One study demonstrates the successful encapsulation of a PROTAC-based GPX4 degrader, inspired by ML162, into biodegradable lipid nanoparticles for enhanced intracellular delivery and ferroptosis induction in vivo []. This approach highlights the potential of nanotechnology in improving the delivery and targeting of ferroptosis inducers like ML162.
A: Although the provided research abstracts do not directly mention specific biomarkers for predicting ML162 efficacy, one study highlights the correlation between ZEB1 expression and sensitivity to GPX4 inhibitors, including ML162 []. Further investigation into the role of ZEB1 and other potential biomarkers could aid in identifying patients who would benefit most from ML162-based therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



